Ethyl 2-(2-methylaziridin-1-yl)acetate

Description

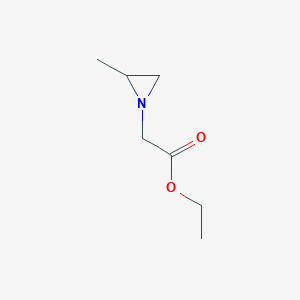

Ethyl 2-(2-methylaziridin-1-yl)acetate is a nitrogen-containing heterocyclic compound characterized by an aziridine ring (a three-membered cyclic amine) substituted with a methyl group at the 2-position and an ethyl acetate moiety at the 1-position. Aziridines are highly strained due to their small ring size, making them reactive intermediates in organic synthesis, particularly in ring-opening polymerizations and pharmaceutical applications. The ethyl ester group enhances solubility in organic solvents, while the aziridine ring provides sites for nucleophilic attack or alkylation reactions.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl 2-(2-methylaziridin-1-yl)acetate |

InChI |

InChI=1S/C7H13NO2/c1-3-10-7(9)5-8-4-6(8)2/h6H,3-5H2,1-2H3 |

InChI Key |

GJYRDULKNWWDEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methylaziridin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-methylaziridine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of ethyl (2-methylaziridin-1-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylaziridin-1-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding N-oxide.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents at room temperature or slightly elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile are used under mild conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted amines, thioethers, and ethers.

Oxidation: N-oxide derivatives.

Reduction: Corresponding alcohols.

Scientific Research Applications

Ethyl 2-(2-methylaziridin-1-yl)acetate has found applications in various scientific research fields:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form stable intermediates and its reactivity towards various biological targets.

Material Science: It is used in the synthesis of polymers and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl (2-methylaziridin-1-yl)acetate involves its reactivity towards nucleophiles and electrophiles. The strained aziridine ring opens upon nucleophilic attack, leading to the formation of various substituted products. The ester group can undergo hydrolysis or reduction, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their features, and applications:

Reactivity and Toxicity

- Aziridine Derivatives: The aziridine ring in this compound is expected to exhibit high reactivity, similar to ethyl 2-(2-isopropyl-3-methylaziridin-1-yl)acetate . Aziridines are known alkylating agents, which can pose toxicity risks (e.g., DNA damage).

- Ester Group Toxicity: Ethyl acetate analogs (e.g., 0.1–0.2% concentrations) cause developmental defects in zebrafish embryos (yolk sac edema, necrosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.